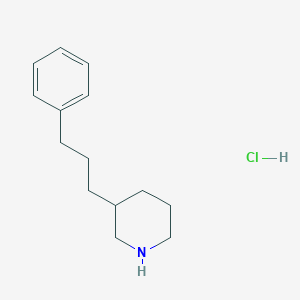

![molecular formula C10H17ClN4O B1471404 (1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1823316-63-7](/img/structure/B1471404.png)

(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

説明

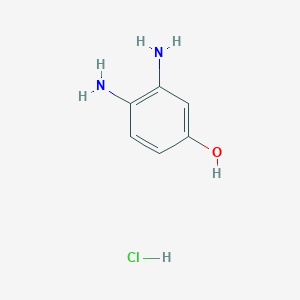

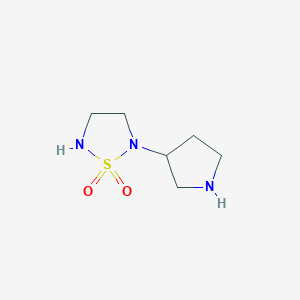

The compound “(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic octane ring and a triazole ring attached to it. The InChI code for this compound is1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8 (4-6)9-7;/h6-10H,1-5H2;1H/t6-,7-,8+; . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .科学的研究の応用

Neuropharmacological Applications

Compounds structurally related to "(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride" have been explored for their effects on the nervous system, particularly in the context of serotonin (5-HT) receptors, which play a crucial role in various physiological processes, including mood regulation, nausea, and gut motility. For instance, itasetron, a 5-HT3 receptor antagonist with a similar azabicyclo component, has been studied for its potential to improve memory in aged rats, suggesting potential research applications in age-related cognitive decline and memory enhancement (Pitsikas & Borsini, 1996).

Gastrointestinal Research

The modulation of 5-HT3 receptors has implications for gastrointestinal function, as these receptors are involved in gut motility and the emetic response. Research into compounds like Y-25130, which is a selective 5-HT3 receptor antagonist, has shown effectiveness against emesis induced by cytotoxic drugs or radiation in animal models, highlighting potential applications in the development of antiemetic therapies (Fukuda et al., 1991).

Metabolic and Detoxification Studies

The metabolism and detoxification processes of related compounds are also areas of scientific interest. For example, the metabolism of 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dichlorobenzoate (MDL 72,222) in dogs and monkeys has been studied to understand the metabolic pathways and potential toxicological profiles of such compounds, which can inform drug development and safety evaluations (Gordon et al., 1992).

Analgesic Potential

Research into analogs of epibatidine, which shares structural features with the query compound, has explored their potential as analgesics. These studies aim to understand the analgesic properties and mechanisms of action of such compounds, potentially leading to new treatments for pain (Barlocco et al., 1998).

将来の方向性

The future directions in the research of this compound could involve the development of more efficient synthesis methods, exploration of its biological activities, and its potential applications in various fields. The 8-azabicyclo[3.2.1]octane scaffold is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner is of significant interest .

特性

IUPAC Name |

[1-(8-azabicyclo[3.2.1]octan-3-yl)triazol-4-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c15-6-9-5-14(13-12-9)10-3-7-1-2-8(4-10)11-7;/h5,7-8,10-11,15H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOKFBILLZMEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)N3C=C(N=N3)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471339.png)